

# Structure Elucidation of 4- [(Cyclopropylmethoxy)methyl]cyclohexan-1- amine

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

	4-
Compound Name:	[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
CAS No.:	919799-84-1
Cat. No.:	B1400785

[Get Quote](#)

Technical Guide for Structural Validation & Stereochemical Assignment

## Executive Summary & Structural Context<sup>[1][2][3][4]</sup>

- Compound Name: 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine<sup>[1]</sup>
- CAS Number: 919799-84-1 (trans isomer)<sup>[1]</sup>
- Molecular Formula:  
<sup>[1]</sup>
- Molecular Weight: 183.29 g/mol <sup>[1]</sup>
- Core Scaffold: 1,4-Disubstituted Cyclohexane

- Key Functional Groups: Primary Amine, Dialkyl Ether, Cyclopropyl ring.

The Elucidation Challenge: The primary analytical challenge is not the connectivity, but the stereochemistry of the cyclohexane ring. The 1,4-disubstitution pattern generates cis and trans diastereomers.<sup>[2]</sup> In drug development, the trans isomer (diequatorial substituents) is typically the bioactive pharmacophore. Distinguishing these requires precise analysis of scalar couplings (

-values) and NOE correlations.

## Synthetic Context & Impurity Profile

Understanding the synthesis informs the elucidation strategy. This molecule is typically synthesized via:

- Etherification: 1,4-dioxaspiro[4.5]dec-8-ylmethanol  
alkylation with (bromomethyl)cyclopropane.
- Deprotection/Reductive Amination: Ketone formation followed by reductive amination.

Common Impurities to Detect:

- Stereoisomeric Impurity: The cis-isomer (often 5–20% in non-selective reductions).
- Over-Alkylation: Secondary/Tertiary amines.
- Incomplete Reduction: 4-[(Cyclopropylmethoxy)methyl]cyclohexanone (starting ketone).

## Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and side-chain connectivity.

## Experimental Parameters

- Method: LC-MS (ESI+), High-Resolution (Q-TOF or Orbitrap).
- Mobile Phase:

/Acetonitrile + 0.1% Formic Acid.

## Fragmentation Logic

Ion Type	m/z (Calc)	Interpretation
	184.1701	Parent molecular ion.
	167.1430	Characteristic loss of amine (common in cyclohexylamines).
	55.0547	Cyclopropylmethyl cation. Diagnostic for the side chain.
	112.1120	Loss of the cyclopropylmethoxy side chain (Ring + Amine fragment).

Diagnostic Check: The presence of the

55 fragment confirms the integrity of the cyclopropyl group, ruling out ring-opening degradation during synthesis.

## Infrared Spectroscopy (IR)

Objective: Rapid confirmation of functional groups.

- Primary Amine ( ): Two weak bands at 3300–3400 (N-H stretch) and a scissoring band at ~1600 .
- Ether ( ): Strong band at 1080–1150 .
- Cyclopropyl Ring: Unique C-H stretching at 3000–3080

(higher frequency than alkyl C-H due to ring strain).

## NMR Spectroscopy: The Stereochemical Core

Objective: Definitively assign cis vs. trans configuration.

### <sup>1</sup>H NMR Assignment Strategy

The 1,4-disubstituted cyclohexane adopts a chair conformation.

- Trans-isomer: Both the Amine (C1) and the Alkoxymethyl group (C4) occupy equatorial positions (thermodynamically favored diequatorial conformation).
- Cis-isomer: One group is axial, the other is equatorial.[3]

Key Diagnostic Signal: The C1-Methine Proton (

) The proton attached to the same carbon as the amine (

) is the stereochemical reporter.

Feature	Trans-Isomer (Target)	Cis-Isomer (Impurity)
Conformation	Substituents: Equatorial ( ) Protons ( ): Axial ( )	Substituents: or Proton : Equatorial (usually)
Multiplicity	Triplet of Triplets (tt)	Broad Singlet or Quintet (qn)
Coupling ( )	Large (~11-12 Hz) Small (~4 Hz)	Small and (< 5 Hz)
Chemical Shift	Upfield (Shielded, ~2.6 ppm)	Downfield (Deshielded, ~3.0+ ppm)

Mechanism: In the trans isomer, the axial

proton couples strongly with the axial protons at C2 and C6 (

Hz), creating a wide multiplet. In the cis isomer, the equatorial

proton lacks this large anti-periplanar coupling.

## Predicted <sup>1</sup>H NMR Data (Trans-Isomer)

Solvent:

or

Position	(ppm)	Multiplicity	(Hz)	Assignment Logic
H1	2.60 – 2.75	tt	11.5, 4.0	Axial proton geminal to amine. Diagnostic.
H4	1.45 – 1.60	m	-	Axial proton geminal to sidechain.
Sidechain	3.25 – 3.35	d	6.5	Methylene attached to ring.
Cyclopropyl	3.20 – 3.30	d	7.0	Methylene attached to cyclopropyl.
Cyclopropyl CH	0.95 – 1.10	m	-	Methine on cyclopropyl ring.
Cyclopropyl	0.45 – 0.55	m	-	High field, characteristic of cyclopropyl.
Cyclopropyl	0.20 – 0.30	m	-	High field, characteristic of cyclopropyl.

## **<sup>13</sup>C NMR & DEPT-135**

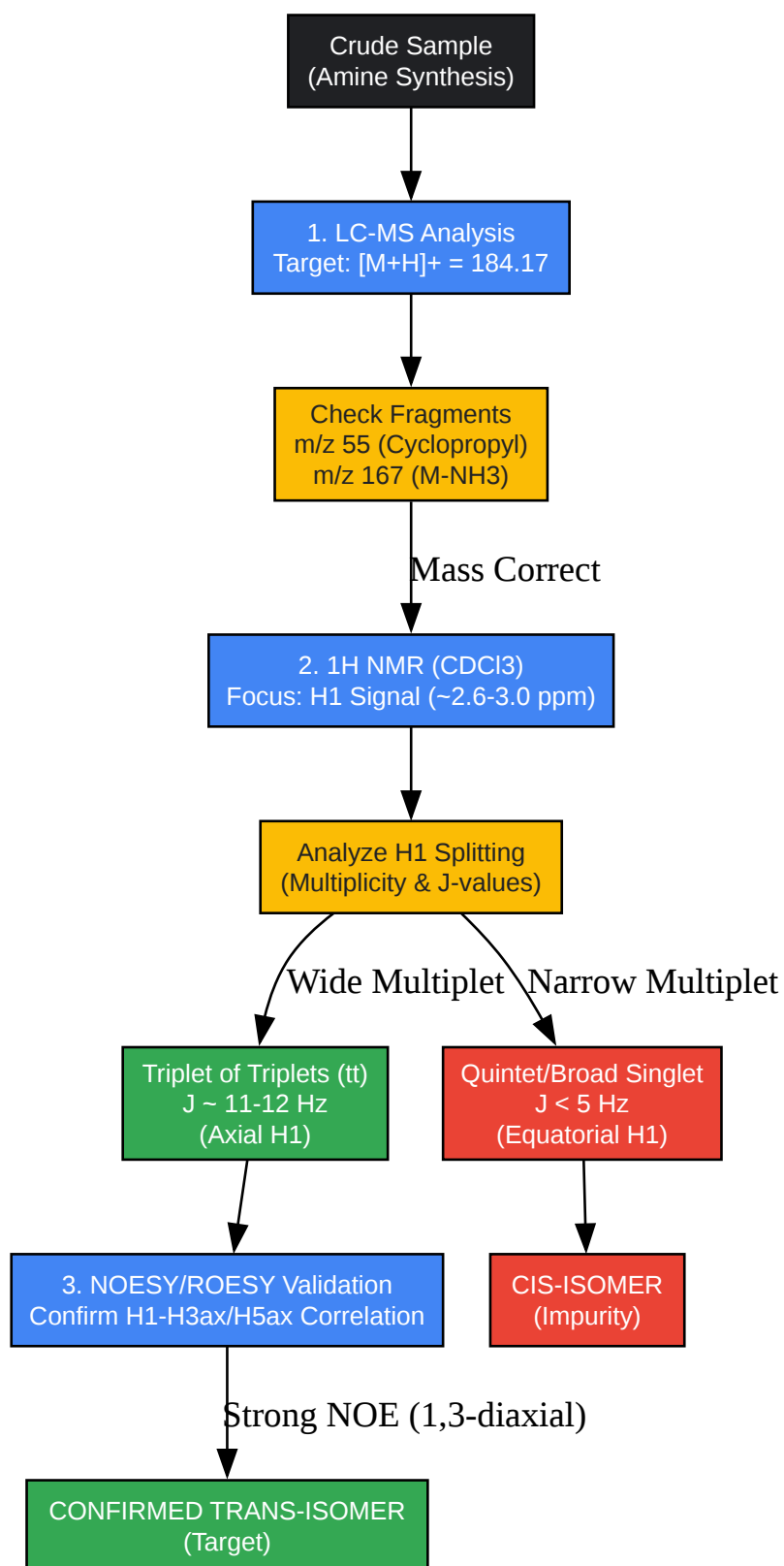
- C1 (CH-NH<sub>2</sub>): ~50.0 ppm.
- C4 (CH-R): ~38.0 ppm.
- Ether Carbons ( ): Two signals at ~75.0 ppm ( -ring) and ~72.0 ppm (

-cyclopropyl).

- Cyclopropyl: Methine (~10 ppm), Methylenes (~3.0 ppm).

## Elucidation Workflow Diagram

The following flowchart illustrates the logical decision tree for validating the structure and purity of the compound.



[Click to download full resolution via product page](#)

Caption: Decision tree for the structural and stereochemical assignment of **4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine**, prioritizing J-coupling analysis.

## Protocol: Distinguishing Isomers via $^1\text{H}$ NMR

Self-Validating Step: This protocol ensures you are looking at the correct isomer without needing a reference standard.

- Sample Prep: Dissolve ~5-10 mg of the amine in 0.6 mL  
  
  . (Use  
  
  if the salt form is used, but add  
  
  to free base in situ for sharper couplings).
- Acquisition: Acquire a standard  $^1\text{H}$  spectrum (min 16 scans).
- Processing: Apply Gaussian window function ( $lb = -0.3$ ,  $gb = 0.3$ ) to enhance resolution of multiplets.
- Analysis of H1 (2.6 - 3.0 ppm):
  - Measure the width at half-height (  
  
  ).
  - Trans:  
  
  Hz (due to two large  
  
  couplings).
  - Cis:  
  
  Hz (due to small  
  
  couplings).
- Analysis of H4 (1.4 - 1.6 ppm):

- Look for the proton attached to the side chain. In the trans isomer, this is also axial and should appear as a wide multiplet (tt), though often partially obscured by ring methylene signals.

## References

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.
- Agrawal, P. K. (1998). NMR Spectroscopy in the Structural Elucidation of Oligosaccharides and Glycosides.
- National Institutes of Health (NIH) PubChem.Compound Summary: Cyclohexanemethanamine derivatives. Available at: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [trans 4-\(Cyclopropylmethoxymethyl\)cyclohexan-1-amine | 919799-84-1](#) [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 2. [Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC](#) [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 3. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
- To cite this document: BenchChem. [Structure Elucidation of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1400785/docs#structure-elucidation-of-4-cyclopropylmethoxy-methyl-cyclohexan-1-amine>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)